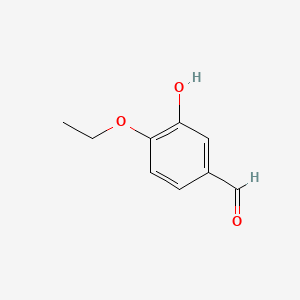

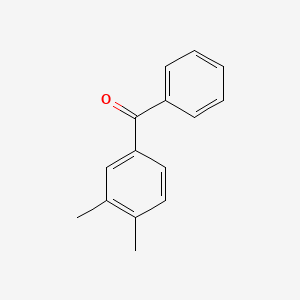

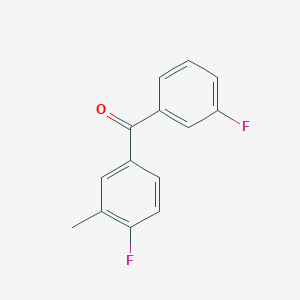

3,4'-Difluoro-3'-methylbenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4'-Difluoro-3'-methylbenzophenone, also known as 3,4'-DFMB, is a synthetic organic compound with a wide range of applications in the fields of science and technology. It is a colorless crystalline solid, and its molecular formula is C13H9F2O. 3,4'-DFMB has been used in a variety of applications, including as a photoresist in semiconductor manufacturing, as an intermediate in organic synthesis, and as a fluorescent dye in biomedical research.

Aplicaciones Científicas De Investigación

Photophysical and Photochemical Reactions

Research has explored the behavior of methyl-substituted benzophenones, including their photophysical and photochemical reactions. For example, a study on the meta and para substitution effects in methylbenzophenones under photolysis in acidic aqueous solutions reveals unique reaction pathways, suggesting potential applications in photochemical synthesis and understanding the reactivity of similar compounds (Ma et al., 2013).

Fluorogenic Molecules for Imaging

Another study characterizes the photophysical behavior of DFHBI derivatives, fluorogenic molecules that bind to the Spinach aptamer for RNA imaging. This research provides insight into how fluorophores, similar in structure to 3,4'-Difluoro-3'-methylbenzophenone, can be optimized for fluorescence and might have implications for designing better imaging agents in biological research (Santra et al., 2019).

Electroreduction and Enantioselectivity

The electrochemical reduction of benzophenone derivatives has been studied for their enantioselective applications, indicating potential in asymmetric synthesis and electrochemical sensing technologies. This demonstrates the versatility of benzophenone compounds in catalysis and enantioselective reactions (Schwientek et al., 1999).

Liquid Crystal Applications

Fluorine substitution in benzophenone derivatives has been shown to impact the optical properties of liquid crystals, suggesting applications in display technologies and optical devices. The orientation of fluorine atoms significantly influences the material's phase behavior and optical characteristics, highlighting the importance of molecular design in the development of new materials for advanced technologies (Zaki et al., 2018).

Propiedades

IUPAC Name |

(4-fluoro-3-methylphenyl)-(3-fluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O/c1-9-7-11(5-6-13(9)16)14(17)10-3-2-4-12(15)8-10/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJMFGFAWRYDHKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C2=CC(=CC=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30640554 |

Source

|

| Record name | (4-Fluoro-3-methylphenyl)(3-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

746651-90-1 |

Source

|

| Record name | (4-Fluoro-3-methylphenyl)(3-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.